molecular formula C8H8N4O2S B2799880 2-(7H-purin-6-ylsulfanyl)propanoic Acid CAS No. 15268-84-5

2-(7H-purin-6-ylsulfanyl)propanoic Acid

Cat. No.: B2799880
CAS No.: 15268-84-5
M. Wt: 224.24
InChI Key: IZWZDXLHEAFSGF-UHFFFAOYSA-N
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Description

2-(7H-purin-6-ylsulfanyl)propanoic acid is a compound with the molecular formula C8H8N4O2S. It is characterized by the presence of a purine ring system attached to a propanoic acid moiety via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid typically involves the reaction of purine derivatives with thiol-containing compounds under controlled conditions. One common method involves the use of purine-6-thiol as a starting material, which is then reacted with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-ylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7H-purin-6-ylthio)acetic acid
  • 2-(7H-purin-6-ylthio)butanoic acid
  • 2-(7H-purin-6-ylthio)pentanoic acid

Uniqueness

2-(7H-purin-6-ylsulfanyl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid moiety and a sulfur atom linking the purine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Biological Activity

2-(7H-purin-6-ylsulfanyl)propanoic acid, also known as a purine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of indazole derivatives, which are known for their interactions with various biological targets and pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Receptor Interaction : The compound is known to interact with adenosine receptors, particularly A2A and A2B subtypes. Activation of these receptors enhances intracellular cAMP levels, leading to inhibition of platelet activation and aggregation, making it a potential candidate for anti-platelet therapy .
  • Enzymatic Inhibition : It has been shown to inhibit key kinases such as CHK1 and CHK2, which play significant roles in cell cycle regulation and DNA damage response.

Biological Activities

The compound exhibits a wide range of biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of inflammatory mediators such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies have demonstrated its effectiveness against various microbial strains, indicating potential applications in infection control .
  • Immunomodulatory Effects : The compound has been noted for its ability to enhance the secretion of chemokines and nitric oxide (NO), suggesting a role in modulating immune responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is expected to exhibit favorable absorption characteristics due to its structural properties. However, detailed pharmacokinetic studies are necessary to confirm these assumptions.
  • Metabolism : Initial studies suggest that metabolic pathways may involve conjugation reactions typical for purine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Immunobiological Activity Study :
    • A study evaluated various derivatives including this compound for their immunostimulatory effects. Results showed significant enhancement in cytokine release (e.g., RANTES and MIP-1α) by certain derivatives, highlighting their potential as immunomodulators .
  • Anti-inflammatory Activity Assessment :
    • In vitro assays demonstrated that the compound effectively reduced the release of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMC), indicating its therapeutic potential in inflammatory conditions .
  • Antimicrobial Evaluation :
    • Testing against bacterial strains revealed that certain concentrations of the compound exhibited notable antimicrobial activity, suggesting its applicability in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityUnique Features
IndazoleBroad spectrum anti-inflammatory effectsBasic structure with diverse substitutions
BenzimidazoleAntimicrobial and anticancer propertiesContains fused aromatic systems
2-Aminopropanoic acid derivativesImmunomodulatory effectsEnhances NO biosynthesis

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4(8(13)14)15-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZDXLHEAFSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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